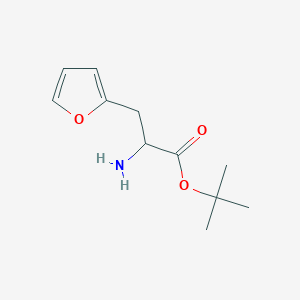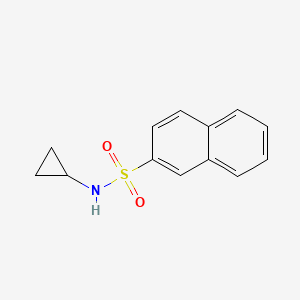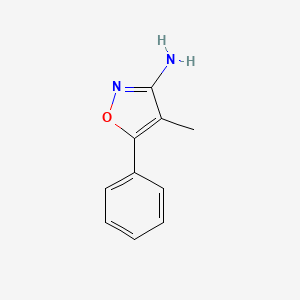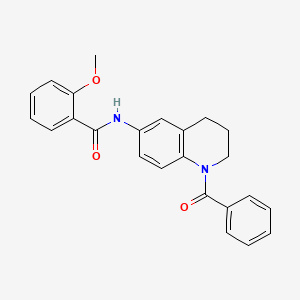![molecular formula C23H16BrNO2S B2548146 1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone CAS No. 304862-02-0](/img/structure/B2548146.png)
1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can be adapted for the synthesis of the target compound. For instance, the paper titled "Facile synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane" describes a 7-step synthesis starting from a bromo-chlorophenyl ketone, which involves resolution of a diastereomeric acid and subsequent derivatization to obtain enantiomerically pure diarylethanes . This suggests that a similar approach could be used for synthesizing the target compound, potentially involving the resolution of intermediates to achieve stereochemical control.
Molecular Structure Analysis
The absolute configurations of the synthesized compounds in the first paper were determined using single-crystal X-ray diffractions . This technique could also be applied to the target compound to elucidate its molecular structure and confirm the stereochemistry of any chiral centers present.
Chemical Reactions Analysis
The second paper discusses the synthesis of bromophenol derivatives and their antioxidant properties . The reactions include bromination and demethylation, which are common in the modification of aromatic compounds. These reactions could be relevant to the target compound, especially if its synthesis or functionalization involves similar brominated phenyl rings.
Physical and Chemical Properties Analysis
The antioxidant activities of the synthesized bromophenols were determined using various assays, indicating that the presence of bromine and phenolic hydroxyl groups significantly contributes to the antioxidant power . This information could be extrapolated to predict that the target compound, which contains a bromophenyl moiety, might also exhibit antioxidant properties, although specific assays would be required to confirm this.
The third paper describes the synthesis of a racemic secondary alcohol with a bromophenyl group . The characterization of this compound was performed using spectroscopic methods such as IR, NMR, and HRMS, which are essential for determining the physical and chemical properties of organic compounds. These methods would likely be applicable in the analysis of the target compound to determine its purity, molecular weight, and structural features.
Applications De Recherche Scientifique
Background on Brominated Compounds
Brominated compounds, such as brominated flame retardants (BFRs), have been extensively studied for their environmental prevalence, toxicity, and bioaccumulation characteristics. These studies are crucial for understanding the impact of these compounds on human health and ecosystems. The research on BFRs encompasses their occurrence in indoor air, dust, consumer goods, and food, with specific emphasis on their EU registration, risks, and the need for comprehensive environmental fate and toxicity investigations. Significant gaps exist in the knowledge concerning numerous novel BFRs, highlighting the necessity for optimized analytical methods and further research on their indoor environmental presence, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020; Hsu et al., 2018).
Environmental Presence and Impact
The environmental analysis of BFRs, particularly higher brominated diphenyl ethers and decabromodiphenyl ethane, has identified several critical issues such as sample contamination, analyte degradation during sample preparation, and the selection of appropriate detection methods. This extensive literature review underscores the complexities involved in accurately measuring these compounds in environmental samples and the importance of developing robust analytical methods to facilitate progress in the analysis of emerging contaminants like decabromodiphenyl ethane (Kierkegaard, Sellström, & McLachlan, 2009).
Potential for Human Exposure and Toxicity
The ubiquity of PBDEs in the environment and their associated health risks have been a major concern. Studies have focused on the sources, human external exposure pathways, levels, trends, and health risks of PBDEs in the human body globally. It has been found that dietary intake and dust ingestion are dominant human exposure pathways. PBDE levels are generally declining worldwide due to their phasing out. However, regions with PBDE production or e-waste recycling activities have shown higher human exposure levels. The primary congeners detected in humans include BDE-47, -153, and -99. The human toxicity data underscore the endocrine-disrupting, developmental, and carcinogenic effects of PBDEs among different populations (Wu et al., 2020).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2S/c24-19-13-11-16(12-14-19)20(26)15-28-23-25-21(17-7-3-1-4-8-17)22(27-23)18-9-5-2-6-10-18/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSSXVSLKKVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)



![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)
![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)


![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)